molecular formula C22H17F3N2O B1665036 N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide CAS No. 924636-93-1

N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide

Cat. No. B1665036
CAS RN: 924636-93-1
M. Wt: 382.4 g/mol
InChI Key: GHLDHBQXNPNZEI-UHFFFAOYSA-N
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Description

AF3442 is a potent and selective mPGES-1 inhibitor (microsomal prostaglandin (PG) E synthase-1). AF3442 caused a concentration-dependent inhibition of PGE(2) in human recombinant mPGES-1 with an IC(50) of 0.06microM. AF3442 is a selective mPGES-1 inhibitor which reduced monocyte PGE(2) generation also in the presence of plasma proteins. Pharmacological inhibition of mPGES-1 did not translate into redirection of PGH(2) metabolism towards other terminal PG synthases in monocytes. The functional relevance of this observation deserves to be investigated in vivo.

Scientific Research Applications

Optical Applications

N-ethylcarbazole derivatives, including compounds related to N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide, have been synthesized and tested for non-linear optical (NLO) properties. These derivatives exhibit structural features suitable for optical applications, such as nearly planar molecular structures and herring-bone packing motifs, which are beneficial for NLO materials (Nesterov et al., 2002).

Electrophysiological Activity

In cardiac electrophysiology, N-substituted imidazolylbenzamides, which are structurally similar to N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide, have been synthesized and evaluated. Some of these compounds demonstrated potency comparable to established selective class III agents in in vitro Purkinje fiber assays, indicating their potential use in treating arrhythmias (Morgan et al., 1990).

Melanoma Cytotoxicity

N-(2-(diethylamino)ethyl)benzamides, related to the compound , have been explored for their melanoma cytotoxicity. These derivatives, when conjugated with alkylating cytostatics, showed enhanced toxicity against melanoma cells, suggesting a potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Electropolymerization and Electrochromic Properties

Electropolymerizable monomers structurally related to N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide have been synthesized and studied for their electrochemical properties. These compounds are used for the fabrication of poly(amide-amine) films, which exhibit electrochromic and fluorescent properties, making them suitable for applications in smart materials and devices (Hsiao & Wang, 2016).

Antitumor Activities

Imidazole acyl urea derivatives, similar to N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide, have been synthesized and evaluated for their antitumor activities. Some of these compounds exhibited inhibitory activities comparable to known antitumor agents, suggesting their potential in cancer treatment (Zhu, 2015).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, which are structurally related, have been synthesized and investigated as supramolecular gelators. These compounds demonstrated interesting gelation behavior and stability, influenced by methyl functionality and non-covalent interactions, potentially useful in material science applications (Yadav & Ballabh, 2020).

properties

CAS RN

924636-93-1

Product Name

N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide

Molecular Formula

C22H17F3N2O

Molecular Weight

382.4 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C22H17F3N2O/c1-2-27-19-10-6-4-7-15(19)17-13-14(11-12-20(17)27)26-21(28)16-8-3-5-9-18(16)22(23,24)25/h3-13H,2H2,1H3,(H,26,28)

InChI Key

GHLDHBQXNPNZEI-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C41

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AF3442;  AF-3442;  AF 3442.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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